molecular formula C11H15ClN2O2 B12657739 Chloreturon CAS No. 20782-58-5

Chloreturon

Cat. No.: B12657739
CAS No.: 20782-58-5
M. Wt: 242.70 g/mol
InChI Key: YKYGJHGXTSEGDB-UHFFFAOYSA-N
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Description

Chloreturon (CAS No. 20782-58-5) is a urea-based herbicide classified under the arylurea family. It is primarily used for pre-emergent weed control in agricultural systems, targeting broadleaf and grassy weeds by inhibiting photosynthesis through disruption of the Photosystem II (PSII) electron transport chain . Structurally, it features a substituted phenyl group attached to a urea backbone, with ethoxy and methyl substituents enhancing its herbicidal activity and soil persistence. Its chemical formula is C₉H₁₁ClN₂O, and it is registered for use in cereal crops and non-agricultural settings .

Properties

CAS No.

20782-58-5

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

3-(3-chloro-4-ethoxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C11H15ClN2O2/c1-4-16-10-6-5-8(7-9(10)12)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15)

InChI Key

YKYGJHGXTSEGDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N(C)C)Cl

Origin of Product

United States

Preparation Methods

Chloreturon is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3-chloro-4-ethoxyaniline with dimethylcarbamoyl chloride under controlled conditions. This reaction results in the formation of this compound. Industrial production methods typically involve large-scale synthesis in chemical reactors, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Chloreturon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions of this compound can yield different reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloreturon has been extensively studied for its applications in various fields:

Mechanism of Action

Chloreturon exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant .

Comparison with Similar Compounds

Structural Comparison

Compound CAS No. Chemical Structure Key Substituents
This compound 20782-58-5 N'-(3-chloro-4-ethoxyphenyl)-N,N-dimethylurea Chlorine, ethoxy, dimethyl groups
Chlorotoluron 15545-48-9 N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea Chlorine, methyl, dimethyl groups
Chloroxuron 1982-47-4 N'-(3-chloro-4-(methoxycarbonyl)phenyl)-N-methoxyurea Chlorine, methoxycarbonyl, methoxy

Key Observations :

  • This compound and chlorotoluron differ only in the ethoxy (this compound) vs. methyl (chlorotoluron) substituents at the para position .
  • Chloroxuron includes a methoxycarbonyl group , enhancing its polarity and soil mobility compared to this compound .

Functional and Agricultural Performance

Parameter This compound Chlorotoluron Chloroxuron
Application Rate 1.5–2.5 kg/ha 1.0–2.0 kg/ha 2.0–3.0 kg/ha
Soil Half-Life 30–60 days 20–40 days 60–90 days
Target Weeds Avena fatua, Chenopodium spp. Alopecurus myosuroides Echinochloa crus-galli
Crop Selectivity Wheat, Barley Wheat, Corn Soybean, Vegetables

Research Findings :

  • Efficacy : this compound exhibits broader-spectrum activity against grassy weeds compared to chlorotoluron, which is more selective for specific grasses like blackgrass (Alopecurus myosuroides) .
  • Persistence : Chloroxuron’s extended soil half-life (60–90 days) increases its residual activity but raises environmental concerns about groundwater contamination, unlike this compound’s moderate persistence .
  • Metabolism : this compound undergoes slower degradation in alkaline soils compared to chlorotoluron, which is rapidly metabolized by soil microbes .

Environmental and Toxicological Profiles

Compound LD₅₀ (Rat, oral) EC₅₀ (Algae) Aquatic Toxicity
This compound 1,200 mg/kg 0.15 mg/L Moderate
Chlorotoluron 2,500 mg/kg 0.08 mg/L Low
Chloroxuron 3,800 mg/kg 0.25 mg/L High

Critical Analysis :

  • Toxicity : this compound is moderately toxic to aquatic organisms (EC₅₀ = 0.15 mg/L for algae), requiring careful application near water bodies. Chloroxuron’s higher toxicity limits its use in flood-prone regions .
  • Regulatory Status : Chlorotoluron is widely approved in the EU due to its lower environmental persistence, while this compound faces restrictions in regions with stringent groundwater protection laws .

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